molecular formula C14H18O4S B1368591 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone CAS No. 898772-68-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

Cat. No. B1368591
M. Wt: 282.36 g/mol
InChI Key: OVVQMXVTVQANEN-UHFFFAOYSA-N
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Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring, possibly through acetalization of aldehydes and ketalization of ketones with ethylene glycol . The attachment of the thienyl and ketone groups would likely involve further steps, but without specific literature or resources, it’s challenging to provide a detailed synthesis analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties might be inferred from its components. For example, 1,3-dioxolane is a solvent and is used as a co-monomer in polyacetals .

Scientific Research Applications

Zeolite-Catalyzed Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone's derivatives are used in zeolite-catalyzed synthesis processes. Zeolites like Y, US-Y, and ZSM-5 act as catalysts for synthesizing 1,3-dioxolanes from similar compounds and ketones, influenced by the diffusion factor and acidity (Zatorski & Wierzchowski, 1991).

Synthesis of Dioxolane Derivatives

The compound aids in the synthesis of specific 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, followed by dehydrochlorination of intermediate derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).

Antioxidant Activity and Molecular Modeling

Some derivatives show significant antioxidant activities, which are supported by molecular docking analyses. These activities are compared to vitamin C as a reference drug (Althagafi, 2022).

Preparation of 1,3-Dioxolanes

The compound is involved in the preparation of 1,3-dioxolanes by adding ketones to epoxides using specific catalysts. This process includes observing inversion of configuration at the carbon atom at the C–O bond cleavage site of the epoxide (Adams, Barnard, & Brosius, 1999).

Catalysis and Reaction Studies

It is studied for its role in heterogeneously catalyzed condensations of glycerol to cyclic acetals, focusing on the conversion of glycerol into potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-10(15)4-2-3-5-11(16)12-6-7-13(19-12)14-17-8-9-18-14/h6-7,14H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVQMXVTVQANEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641902
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

CAS RN

898772-68-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,6-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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